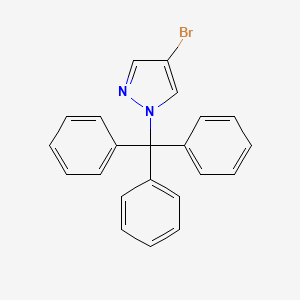

4-Bromo-1-trityl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPENTLJGGGSVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445567 | |

| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95162-14-4 | |

| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-1-trityl-1H-pyrazole

Introduction

4-Bromo-1-trityl-1H-pyrazole is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of a bromine atom on the pyrazole core provides a versatile handle for a wide array of cross-coupling reactions, while the bulky N-trityl (triphenylmethyl) group serves as a robust protecting group that also significantly influences the compound's physical properties. This dual functionality makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.[1]

An in-depth understanding of the physical properties of this compound is paramount for its effective utilization. Properties such as solubility, melting point, and spectroscopic characteristics directly dictate the choice of reaction conditions, purification strategies, and methods for structural verification. This guide provides a detailed examination of these properties, blending established data with expert analysis to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

The fundamental identity of a compound is the bedrock of its scientific application. The key identifiers and core physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-1-(triphenylmethyl)-1H-pyrazole | [1] |

| Synonyms | 4-Bromo-1-tritylpyrazole, 4-bromo-1-trityl-1H-pyraziole | [1][2] |

| CAS Number | 95162-14-4 | [2][3] |

| Molecular Formula | C₂₂H₁₇BrN₂ | [2][3] |

| Molecular Weight | 389.3 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 186-188 °C (recrystallized from hexane) | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥95-97% |

Structural Influence on Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its unique molecular architecture. The molecule can be deconstructed into two key domains whose interplay governs its behavior.

Caption: Influence of structural domains on key physical properties.

Predicted Solubility Profile

While exhaustive experimental solubility data is not widely published, a reliable solubility profile can be predicted from the molecule's structure.

-

High Solubility in Nonpolar and Moderately Polar Solvents: The large, hydrophobic surface area of the three phenyl rings on the trityl group dominates the molecule's character. Therefore, this compound is expected to be readily soluble in common organic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

-

Toluene

-

Ethyl Acetate

-

-

Low to Negligible Solubility in Polar Solvents: Conversely, the compound will exhibit poor solubility in highly polar and protic solvents.

-

Water

-

Methanol

-

Ethanol

-

Hexane/Heptane (can be used as anti-solvents for recrystallization)

-

Expert Insight: This solubility profile is critical for practical applications. For reaction setups, DCM or THF are excellent solvent choices. For purification, recrystallization can be effectively achieved by dissolving the crude product in a minimal amount of a solvent like DCM or ethyl acetate, followed by the gradual addition of a nonpolar anti-solvent such as hexane to induce precipitation of the purified solid.

Melting Point and Thermal Stability

The compound's high melting point of 186-188 °C is indicative of a stable, well-ordered crystalline lattice.[1] This thermal stability is advantageous for reactions that may require elevated temperatures, although thermal decomposition analysis has not been extensively reported. The rigidity of the pyrazole ring and the potential for intermolecular π-stacking interactions contribute to the thermal energy required to disrupt the crystal lattice.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predicted profile based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~7.5-7.6 ppm (singlet, 1H): This signal corresponds to the proton at the C3 position of the pyrazole ring.

-

~7.3-7.4 ppm (singlet, 1H): This signal corresponds to the proton at the C5 position of the pyrazole ring.

-

~7.1-7.3 ppm (multiplet, 15H): This complex multiplet arises from the fifteen protons of the three phenyl rings of the trityl group.

-

-

¹³C NMR:

-

~139-141 ppm: Quaternary carbons of the trityl phenyl rings.

-

~130 ppm: C5 of the pyrazole ring.

-

~128-130 ppm: Methine (CH) carbons of the trityl phenyl rings.

-

~128 ppm: C3 of the pyrazole ring.

-

~93-95 ppm: C4 of the pyrazole ring (attached to Bromine).

-

~78-80 ppm: The quaternary carbon of the trityl group connecting to the pyrazole nitrogen.

-

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and structure.

-

Molecular Ion Peak (M⁺): A prominent pair of peaks will be observed corresponding to the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 388 and m/z 390 . This 1:1 isotopic pattern is a hallmark signature of a monobrominated compound.

-

Major Fragmentation: The most likely and significant fragmentation pathway is the cleavage of the N-C bond to lose the trityl group, resulting in a highly stable triphenylmethyl cation.

-

m/z 243: This intense peak corresponds to the trityl cation ([C(C₆H₅)₃]⁺), which is a common and diagnostic fragment for trityl-protected compounds.

-

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

3100-3000 cm⁻¹: Aromatic C-H stretching from the trityl group and the pyrazole ring.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings (phenyl and pyrazole).

-

~1075 cm⁻¹: C-Br stretching frequency.

Practical Applications and Handling

Experimental Workflow Considerations

The physical properties directly inform the design of experimental protocols.

Protocol: Suzuki Coupling Reaction & Workup

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like Toluene or THF, leveraging its high solubility.

-

Reaction: Add the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous base (e.g., 2M Na₂CO₃). Heat the reaction as required; the compound's stability supports this.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate. The product, now lacking the bromine atom, will have similar solubility to the starting material and will preferentially partition into the organic layer.

-

Extraction: Wash the organic layer with water and then brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash chromatography or recrystallization, likely using a DCM/hexane or Ethyl Acetate/hexane solvent system. The high melting point suggests the product will be a stable solid, easy to handle and isolate.

Safety and Handling

As a laboratory chemical, proper handling is essential.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound is a crystalline solid with a high melting point and excellent solubility in common nonpolar organic solvents. Its defining structural features—a bulky, hydrophobic trityl group and a polar bromopyrazole core—dictate its physical behavior and provide clear spectroscopic signatures. The characteristic 1:1 isotopic pattern in its mass spectrum and the predictable signals in its NMR spectra make it readily identifiable. A thorough grasp of these properties is not merely academic; it is the foundation for the successful design of synthetic routes, the implementation of effective purification protocols, and the confident characterization of its reaction products, empowering researchers to fully exploit its potential in chemical innovation.

References

Spectroscopic Characterization of 4-Bromo-1-trityl-1H-pyrazole: A Technical Guide

Introduction

4-Bromo-1-trityl-1H-pyrazole is a key heterocyclic compound, integrating the versatile pyrazole core with a bulky trityl (triphenylmethyl) protecting group. This structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The trityl group offers steric protection and modulates the reactivity of the pyrazole ring, while the bromo-substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is fundamental to accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the pyrazole ring protons and the aromatic protons of the trityl group.

Expected Chemical Shifts (CDCl₃, 400 MHz):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-3, H-5 | ~7.5 - 7.9 | Singlet | 2H |

| Trityl-H (aromatic) | ~7.1 - 7.4 | Multiplet | 15H |

Rationale for Assignments:

-

Pyrazole Protons: The protons at positions 3 and 5 of the pyrazole ring are in a chemically equivalent environment due to the free rotation of the trityl group, and the overall symmetry of the pyrazole ring itself in this substitution pattern. They are expected to appear as a single singlet in the downfield region, characteristic of aromatic protons. The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom deshields these protons.

-

Trityl Protons: The fifteen protons of the three phenyl rings of the trityl group will resonate as a complex multiplet in the aromatic region. Their chemical shifts are influenced by the electronic environment and steric hindrance within the bulky trityl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Expected Chemical Shifts (CDCl₃, 100 MHz):

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3, C-5 | ~130 - 140 |

| Pyrazole C-4 | ~95 - 105 |

| Trityl-C (quaternary) | ~75 - 85 |

| Trityl-C (aromatic) | ~125 - 145 |

Rationale for Assignments:

-

Pyrazole Carbons: The C-3 and C-5 carbons are expected to have similar chemical shifts. The C-4 carbon, directly attached to the bromine atom, will be significantly shielded and appear at a higher field (lower ppm value). This is a characteristic feature of carbon atoms bonded to bromine.

-

Trityl Carbons: The quaternary carbon of the trityl group, bonded to three phenyl rings and the pyrazole nitrogen, will have a distinct chemical shift. The aromatic carbons of the trityl group will show multiple signals in the typical aromatic region.

Experimental Protocol for NMR Data Acquisition

A Comprehensive Guide to the Synthesis of 4-Bromo-1-trityl-1H-pyrazole: Mechanism, Protocol, and Applications

Abstract

This technical guide provides a detailed exploration of the synthesis of 4-Bromo-1-trityl-1H-pyrazole from 4-bromopyrazole. The strategic installation of the trityl (triphenylmethyl) protecting group onto the pyrazole nitrogen is a critical transformation in medicinal chemistry, enabling subsequent functionalization at the C4-position while preventing unwanted side reactions. This document elucidates the underlying SN1 reaction mechanism, offers a field-proven, step-by-step experimental protocol, and details the analytical characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical laboratory insights to ensure a robust and reproducible synthetic strategy.

Introduction: The Strategic Importance of N-Protected Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous approved therapeutic agents used to treat a range of diseases from cancer to viral infections[1]. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. 4-bromopyrazole, in particular, serves as a versatile and highly valuable building block. The bromine atom at the C4 position acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions[2].

However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions and other synthetic transformations. Therefore, the protection of the pyrazole nitrogen is a crucial step in multi-step syntheses. The triphenylmethyl (trityl) group is an excellent choice for this purpose due to several key advantages:

-

Steric Bulk: Its significant size selectively protects the less hindered nitrogen atom and can sterically direct subsequent reactions[3][4].

-

Stability: The trityl group is robust and stable under basic, oxidative, and reductive conditions, allowing for a wide range of chemical manipulations on other parts of the molecule.

-

Acid Labile: It can be easily removed under mild acidic conditions, often with reagents like trifluoroacetic acid (TFA) or formic acid, without affecting other sensitive functional groups[4][5].

This guide focuses on the efficient synthesis of this compound, a key intermediate that leverages the benefits of the trityl protecting group to unlock the full synthetic potential of the 4-bromopyrazole scaffold.

Reaction Mechanism and Scientific Principles

The N-tritylation of 4-bromopyrazole with trityl chloride is not a direct SN2 displacement. Due to the extreme steric hindrance at the quaternary carbon of the trityl group, the reaction proceeds through an SN1-type mechanism . This pathway is facilitated by the remarkable stability of the triphenylmethyl (trityl) carbocation intermediate.

The key steps are as follows:

-

Formation of the Trityl Cation: In a suitable polar aprotic solvent, trityl chloride dissociates to form a resonance-stabilized trityl carbocation and a chloride ion. The positive charge is delocalized over the three phenyl rings, making this a very stable and readily formed intermediate.

-

Nucleophilic Attack: The pyrrole-like nitrogen (N1) of 4-bromopyrazole acts as a nucleophile, attacking the electrophilic trityl cation. This forms the new N-C bond.

-

Deprotonation: The initially formed pyrazolium salt is neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which scavenges the proton from the nitrogen atom. This regenerates the aromatic pyrazole ring and produces a stable, neutral product. The base also neutralizes the HCl byproduct that would be formed if the pyrazole itself acted as the base.

Diagram 1: The SN1 mechanism for the N-tritylation of 4-bromopyrazole.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 10.0 | 1.47 g | 1.0 |

| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | 11.0 | 3.07 g | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 2.09 mL | 1.5 |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.47 g, 10.0 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the 4-bromopyrazole is fully dissolved.

-

Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution via syringe.

-

Reagent Addition: In a single portion, add trityl chloride (3.07 g, 11.0 mmol) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to afford this compound as a white to off-white solid.

References

Solubility of 4-Bromo-1-trityl-1H-pyrazole in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-trityl-1H-pyrazole in Common Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This guide provides a detailed examination of the solubility characteristics of this compound, a heterocyclic compound with significant potential in medicinal chemistry. By dissecting its molecular structure and applying fundamental principles of physical organic chemistry, we can predict and rationalize its behavior in various common organic solvents. This document also outlines a robust experimental protocol for the quantitative determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Molecular Structure: The Key to Understanding Solubility

The solubility of this compound is fundamentally dictated by its unique molecular architecture. The molecule can be deconstructed into three key components, each contributing distinct physicochemical properties that collectively govern its interaction with different solvents.

-

The Pyrazole Core: The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, introduces a degree of polarity to the molecule.[1][2] Unsubstituted pyrazole itself is a solid at room temperature and exhibits some solubility in water and polar organic solvents due to its ability to act as both a hydrogen bond donor and acceptor.[1][3]

-

The Bromine Substituent: The bromine atom at the 4-position of the pyrazole ring is an electron-withdrawing group that further enhances the polarity of the pyrazole core. However, its contribution to overall solubility is modest compared to the other substituents.

-

The Trityl Protecting Group: The most influential feature of this molecule is the triphenylmethyl (trityl) group attached to one of the nitrogen atoms of the pyrazole ring.[4][5] This large, non-polar, and sterically bulky group dominates the physicochemical profile of the entire molecule.[6][7] The three phenyl rings of the trityl group create a significant hydrophobic character, which is a primary determinant of the compound's solubility.[4]

A logical workflow for assessing the solubility of a novel compound like this compound begins with a theoretical analysis of its structure, followed by qualitative and then quantitative experimental determination.

Caption: Logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can anticipate the solubility of this compound in a range of common organic solvents. The dominant hydrophobic nature of the trityl group suggests that the compound will be more soluble in non-polar or moderately polar organic solvents and poorly soluble in highly polar solvents, particularly water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The large, non-polar trityl group will have favorable van der Waals interactions with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents possess a balance of polarity and non-polar character, allowing for effective solvation of both the polar pyrazole core and the non-polar trityl group. DCM and THF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond will not be fully utilized due to the trityl group blocking the pyrazole nitrogens. The overall hydrophobicity of the molecule will limit solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The significant hydrophobic character of the trityl group will lead to unfavorable interactions with the highly polar and hydrogen-bonding nature of water. While DMSO is a powerful solvent, the large hydrocarbon content of the solute may still limit high solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, methanol, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for alternative quantification)

Experimental Workflow

The experimental workflow for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

Caption: Gravimetric method for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation is recommended to facilitate dissolution.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Alternatively, allow the solid to settle by gravity.

-

-

Sample Collection and Quantification (Gravimetric Method):

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial.

-

Evaporate the solvent from the aliquot under a stream of nitrogen or using a rotary evaporator.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation:

Self-Validating System and Trustworthiness

This protocol incorporates self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid after equilibration is a primary indicator that a saturated solution has been achieved.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to assess the precision of the measurements.

-

Mass Balance: While not always practical, a rough mass balance can be performed by weighing the remaining undissolved solid to ensure it accounts for the initial mass minus the dissolved portion.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and drug development. A thorough understanding of its molecular structure, particularly the influence of the bulky, hydrophobic trityl group, allows for a rational prediction of its solubility profile. It is anticipated to be highly soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust framework for the quantitative determination of its solubility in any organic solvent of interest. By combining theoretical insights with rigorous experimental practice, researchers can confidently handle and utilize this promising compound in their synthetic and therapeutic endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. acgpubs.org [acgpubs.org]

- 8. This compound | C22H17BrN2 | CID 10834188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-1-trityl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1-trityl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document offers field-proven insights to ensure the integrity and reliability of this critical reagent in research and drug development.

Introduction to this compound

This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. Its structure, featuring a pyrazole core, a bromine substituent, and a trityl protecting group, offers a unique combination of reactivity and stability that is instrumental in multi-step synthetic pathways. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the bulky trityl group selectively protects the N1 position of the pyrazole ring, directing subsequent chemical transformations.

The integrity of this compound is paramount to the success of synthetic campaigns and the quality of the final active pharmaceutical ingredient (API). Degradation of this intermediate can lead to the formation of impurities that may be difficult to separate, potentially impacting the yield, purity, and safety profile of the target molecule. Therefore, a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are critical.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇BrN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 389.30 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white solid/powder | --INVALID-LINK--[2] |

| Melting Point | Not explicitly found for this specific compound. However, related compounds like 4-Bromo-1,3,5-trimethyl-1H-pyrazole have a melting point of 30-34 °C.[3] | |

| Solubility | Specific solubility data is not readily available. Based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, and less soluble in polar protic solvents like water and ethanol. | General chemical principles |

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of the N-trityl bond. The trityl (triphenylmethyl) group is a well-known protecting group that is sensitive to acidic conditions, and can also be susceptible to thermal and photolytic stress.

Acid-Catalyzed Degradation

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the bond between the pyrazole nitrogen and the trityl group. This reaction is initiated by the protonation of one of the nitrogen atoms of the pyrazole ring, which weakens the N-C bond and facilitates the departure of the highly stable trityl cation. The resulting products are the unprotected 4-bromo-1H-pyrazole and the triphenylmethyl cation, which can then react with any available nucleophile in the medium.

This susceptibility to acid is a critical consideration in both the storage and handling of the compound, as well as in the design of subsequent synthetic steps. Exposure to even trace amounts of acidic impurities can initiate degradation.

Caption: Acid-catalyzed degradation of this compound.

Thermal and Photolytic Degradation

While less pronounced than its acid lability, this compound may also be susceptible to thermal and photolytic degradation. Elevated temperatures can provide the energy required to homolytically cleave the N-trityl bond, leading to the formation of radical species. Similarly, exposure to ultraviolet (UV) light can induce photochemical reactions that result in the cleavage of the protecting group. Therefore, it is crucial to store the compound in a cool, dark place.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). Avoid exposure to high temperatures.

-

Light: Protect from light by storing in an opaque or amber-colored container.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

-

Moisture: Keep the container tightly sealed to prevent moisture ingress, which could potentially lead to hydrolytic degradation, especially in the presence of acidic or basic impurities.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and strong bases.

Designing a Comprehensive Stability Study

A robust stability study is essential to fully characterize the degradation profile of this compound and to establish its shelf life. Such a study should include both long-term and accelerated stability testing, as well as forced degradation studies, in accordance with ICH guidelines.[4]

Caption: Workflow for a comprehensive stability study.

Forced Degradation Studies Protocol

Forced degradation studies are crucial for identifying potential degradation products and for developing a stability-indicating analytical method.[4][5][6][7][8] The following conditions are recommended:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid material stored at 80°C.

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Samples should be analyzed at appropriate time points to track the formation of degradation products.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to accurately quantify this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method is recommended.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar trityl-containing compound and any related impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm and 254 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the parent compound from its primary degradant, 4-bromo-1H-pyrazole, and any other potential impurities.

Conclusion

This compound is a valuable but sensitive intermediate in pharmaceutical synthesis. Its stability is primarily dictated by the acid-labile N-trityl group. By understanding its degradation pathways and implementing the recommended storage and handling procedures, researchers and drug development professionals can ensure the quality and integrity of this critical starting material. A well-designed stability study, coupled with a validated stability-indicating analytical method, is essential for establishing its shelf-life and for ensuring the successful outcome of synthetic endeavors.

References

- 1. This compound | C22H17BrN2 | CID 10834188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chembk.com [chembk.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. forced degradation study: Topics by Science.gov [science.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-trityl-1H-pyrazole: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 4-Bromo-1-trityl-1H-pyrazole, a key intermediate in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, the logic of its application, and the methods for its reliable characterization.

Core Compound Properties and Significance

This compound is a heterocyclic building block valued for its unique combination of a reactive bromine atom at the C4 position and a sterically bulky trityl protecting group at the N1 position. This architecture makes it an ideal substrate for regioselective functionalization, particularly in the synthesis of complex pharmaceutical agents.

The trityl (triphenylmethyl) group is not merely a placeholder; its significant steric bulk serves to direct incoming reagents, prevent unwanted side reactions at the pyrazole's nitrogen, and modulate the electronic properties of the pyrazole ring system.[1] The bromine atom, in turn, provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic construction of carbon-carbon and carbon-nitrogen bonds.[2]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₇BrN₂ | [3][4] |

| Molecular Weight | 389.30 g/mol | [5] |

| CAS Number | 95162-14-4 | [3][6][7] |

| IUPAC Name | 4-bromo-1-(triphenylmethyl)-1H-pyrazole | [7] |

| Appearance | White solid / powder | [6] |

| Purity | Commercially available up to 98% | [6] |

| Storage Conditions | Sealed in a dry environment at room temperature | [6] |

General Synthesis Methodology

Caption: General two-step synthesis workflow for this compound.

Step 1: Synthesis of the 4-Bromo-1H-pyrazole Intermediate

The initial goal is to produce the core heterocyclic system. There are several established methods for this transformation.

-

Method A: Direct Bromination of Pyrazole. This is the most straightforward approach, where pyrazole is treated with a brominating agent. Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) are commonly used reagents.[8] The reaction is typically performed in a suitable solvent like acetic acid or a chlorinated solvent.

-

Method B: One-Pot Cyclization and Bromination. A more convergent strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst, which forms the pyrazole ring. A brominating agent is then introduced to furnish the 4-bromopyrazole in a single pot.[8]

Rationale: Method A is often preferred for its simplicity when the pyrazole starting material is readily available. Method B is advantageous when building the pyrazole ring from more basic precursors is required.

Step 2: N-Tritylation of 4-Bromo-1H-pyrazole

The second step involves the protection of the pyrazole nitrogen. The trityl group is installed to prevent its participation in subsequent reactions and to leverage its steric influence.

Experimental Protocol (General)

-

Dissolution: Dissolve 4-Bromo-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq). The base is critical to neutralize the HCl that is generated during the reaction.

-

Tritylation: Add Trityl Chloride (TrCl) (1.0-1.1 eq) portion-wise to the solution, typically at 0 °C to control the initial exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Causality Behind Choices: Anhydrous conditions are essential as Trityl Chloride readily hydrolyzes. A non-nucleophilic base is used to prevent it from competing with the pyrazole nitrogen for the electrophilic trityl cation.[9]

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and suitability of the intermediate for subsequent steps. While specific, published spectra for this compound are not readily found, we can predict the expected NMR signals based on the analysis of its constituent parts.

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (Trityl Group): A complex multiplet integrating to 15 protons between approximately 7.10-7.50 ppm, corresponding to the phenyl rings of the trityl group.

-

Pyrazole Region: Two singlet signals, each integrating to one proton. One signal for the C3-H and another for the C5-H of the pyrazole ring. Based on data from related pyrazoles, these are expected to appear in the 7.50-8.00 ppm range.[10]

-

-

¹³C NMR: The carbon NMR spectrum will be more complex.

-

Trityl Carbons: Multiple signals in the aromatic region (~127-145 ppm) for the phenyl rings and a key quaternary carbon signal for the central carbon of the trityl group.

-

Pyrazole Carbons: Signals corresponding to the three carbons of the pyrazole ring. The C4 carbon bearing the bromine atom will be significantly shifted.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The analysis should show a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of M and M+2 peaks). The expected exact mass is 388.0575 Da.[3]

Applications in Drug Discovery: A Versatile Intermediate

The primary utility of this compound is as a precursor for more complex, biologically active molecules, especially in the development of kinase inhibitors.[11][12] Its structure is ideal for use in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to produce 4-aminopyrazole derivatives.[13][14]

Rationale for Use: The trityl group's steric hindrance influences the coordination of the palladium catalyst, while the bromine atom at C4 provides a specific site for oxidative addition, ensuring high regioselectivity in the coupling reaction.[1] This allows for the precise introduction of various amine-containing side chains, which are often crucial for binding to the target protein.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for coupling an amine to the 4-position of the pyrazole ring.

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as Toluene or Dioxane.

-

Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite to remove inorganic salts and catalyst residues. The filtrate is then concentrated and the product is purified by column chromatography.

This transformation is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other enzyme families.[15][16]

Safety and Handling

This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed tool for advanced organic synthesis. Its trityl-protected nitrogen and reactive C4-bromo position provide a reliable platform for constructing complex molecular architectures, particularly through powerful C-N bond-forming reactions. For researchers in drug discovery, a thorough understanding of its synthesis, characterization, and reactivity is fundamental to leveraging its full potential in the development of novel therapeutics.

References

- 1. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C22H17BrN2 | CID 10834188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Bromo-1-tritylpyrazole | 95162-14-4 [sigmaaldrich.com]

- 7. H66225.06 [thermofisher.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 13. researchgate.net [researchgate.net]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic versatility, and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides a comprehensive technical overview of the applications of pyrazole derivatives in drug discovery, moving beyond a simple catalog of activities to explore the underlying principles of their design, mechanism of action, and therapeutic utility. We will dissect key case studies, from landmark anti-inflammatory agents to targeted oncology therapeutics, to illuminate the structure-activity relationships and rationale that drive the successful application of this remarkable heterocyclic system.

The Pyrazole Core: An Enduring Foundation for Medicinal Chemistry

The enduring appeal of the pyrazole scaffold stems from its intrinsic properties. As an aromatic system, it offers conformational rigidity, which is crucial for precise ligand-receptor interactions. The two nitrogen atoms impart a unique electronic character: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor. This dual capacity allows pyrazole derivatives to form critical hydrogen bonding networks within biological targets, a cornerstone of molecular recognition.

Furthermore, the pyrazole ring is a well-established bioisostere for other aromatic systems like benzene or other heterocycles. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties—such as potency, selectivity, solubility, and metabolic stability—without drastically altering its core binding mode. Replacing a phenyl ring with a pyrazole, for instance, can introduce hydrogen bonding capabilities, alter lipophilicity, and improve aqueous solubility, often leading to a more favorable overall drug-like profile.

Synthetic Accessibility

A key practical advantage of the pyrazole scaffold is its synthetic tractability. A variety of robust and high-yielding synthetic methods have been developed over the years, with the Knorr pyrazole synthesis and its variations being a mainstay. This typically involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. This straightforward approach allows for the facile generation of diverse libraries of substituted pyrazoles, which is essential for systematic structure-activity relationship (SAR) studies during lead optimization.

Below is a generalized workflow for the synthesis of a 1,3,5-trisubstituted pyrazole, a common motif in many bioactive molecules.

Caption: Generalized workflow for Knorr-type pyrazole synthesis.

Therapeutic Applications: From Broad-Spectrum to Targeted Therapies

The versatility of the pyrazole scaffold is best illustrated by the breadth of its therapeutic applications. Pyrazole-containing compounds have been successfully developed for a wide range of diseases, demonstrating the scaffold's ability to be tailored to interact with diverse biological targets.

| Drug Name | Core Structure | Primary Target(s) | Therapeutic Area |

| Celecoxib | Diaryl-pyrazole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |

| Sildenafil | Pyrazolo-pyrimidinone | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, PAH |

| Rimonabant | Diaryl-pyrazole | Cannabinoid Receptor 1 (CB1) | Anti-obesity (Withdrawn) |

| Ruxolitinib | Pyrrolo-pyrazole | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Alopecia |

| Crizotinib | Aminopyridine-pyrazole | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer |

| Encorafenib | Pyrazole-carboxamide | BRAF V600E | Melanoma, Colorectal Cancer |

Table 1: Selected FDA-Approved Drugs Featuring a Pyrazole Core. This table highlights the diverse targets and therapeutic indications for pyrazole-based medicines.

Anti-inflammatory Agents: The COX-2 Inhibition Story

The development of Celecoxib (Celebrex®) represents a landmark achievement in the history of pyrazole-based drugs. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.

Causality of Selective Inhibition: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and in platelet aggregation. Non-selective inhibition of COX-1 is therefore associated with gastrointestinal side effects. The design of Celecoxib was a triumph of rational drug design. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1. Celecoxib's diaryl-substituted pyrazole structure, featuring a specific sulfonamide side chain, was designed to fit into this larger pocket, allowing it to selectively bind to and inhibit COX-2 while sparing COX-1 at therapeutic concentrations. This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of certain gastrointestinal complications.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-trityl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Arylated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif, forming the core of numerous groundbreaking pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and a host of other therapeutic agents. The controlled introduction of aryl substituents onto the pyrazole ring via C-C bond formation is a critical strategy for modulating the pharmacological profile of these molecules. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 4-bromo-1-trityl-1H-pyrazole. The trityl (triphenylmethyl) protecting group on the pyrazole nitrogen serves a dual purpose: it prevents potential N-arylation side reactions and enhances the solubility of the pyrazole substrate in common organic solvents. Subsequent facile deprotection under acidic conditions yields the desired N-H pyrazole, a crucial feature for interaction with many biological targets. This document is intended to be a practical resource, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices, troubleshooting advice, and key optimization parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or its ester) and an organic halide or triflate.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3] For bromopyrazoles, this step is generally efficient.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly impact the reaction outcome.

-

Reductive Elimination: The two organic fragments (the pyrazole and the aryl group) are eliminated from the palladium center, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

Part A: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of N-protected bromopyrazoles.[5][6] Researchers should consider optimizing the conditions for their specific arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, water, brine)

-

Celite®

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This is critical as oxygen can deactivate the palladium catalyst.[7]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic impurities.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-trityl-1H-pyrazole.

Part B: N-Trityl Deprotection

The trityl group is labile to acidic conditions, allowing for a straightforward deprotection to yield the final N-H pyrazole.[10]

Materials and Reagents:

-

4-Aryl-1-trityl-1H-pyrazole

-

Acid (e.g., trifluoroacetic acid (TFA), formic acid, or HCl in an organic solvent)

-

Solvent (e.g., dichloromethane (DCM), dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Solvents for workup (e.g., ethyl acetate, water, brine)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the 4-aryl-1-trityl-1H-pyrazole in a suitable solvent such as dichloromethane.

-

Acid Addition: At room temperature, add the acid (e.g., 2-5 equivalents of TFA) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Workup:

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting triphenylmethanol byproduct is often insoluble in non-polar solvents. Trituration of the crude product with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can often precipitate the pure 4-aryl-1H-pyrazole. If necessary, further purification can be achieved by column chromatography.

Optimization and Parameter Selection

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their impact on the reaction with this compound.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos) | For electron-rich heterocyclic substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be beneficial in promoting the oxidative addition and reductive elimination steps.[4] Pd(PPh₃)₄ is a reliable choice for many standard couplings.[11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid. K₃PO₄ is a strong base often effective for challenging couplings.[4] Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ is a good starting point for optimization.[1] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used. Water aids in dissolving the base and facilitating the transmetalation step. Dioxane and toluene are common choices.[11] |

| Temperature | 80 - 120 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions like dehalogenation or catalyst decomposition.[8] Optimization is often necessary. |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | The electronic nature of the boronic acid can influence the reaction. Electron-rich boronic acids tend to react faster, while electron-deficient ones may require more forcing conditions.[7] |

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following diagram outlines a logical workflow for troubleshooting common problems encountered during the Suzuki coupling of this compound.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Bromo-1-trityl-1H-pyrazole

An in-depth guide to the strategic use of 4-Bromo-1-trityl-1H-pyrazole in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of bioactive compounds and approved drugs.[1] The ability to functionalize this heterocycle at specific positions is therefore of paramount importance in drug discovery. This compound has emerged as a highly versatile and strategic building block for this purpose.[2] Its utility stems from a combination of three key features:

-

The Pyrazole Core : A privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3]

-

The C4-Bromo Substituent : A reactive handle perfectly suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4][5]

-

The N1-Trityl Group : A bulky N-H protecting group that prevents unwanted side reactions at the pyrazole nitrogen. Its steric hindrance selectively shields the N1 position, while its acid-lability allows for straightforward removal in the final synthetic steps.[6][7]

This guide provides a detailed exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-proven protocols.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[8][9] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[10][11]

The universally accepted mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9] This is often the rate-determining step.

-

Transmetalation : The organic group from a second coupling partner (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the bromide.[8][9][11]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C, C-N, or C-O bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[12][13] It is an exceptionally powerful tool for creating biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceutical compounds.[9][14]

Protocol: Synthesis of 4-Aryl-1-trityl-1H-pyrazoles

This protocol describes a typical Suzuki-Miyaura coupling between this compound and a generic arylboronic acid.[15]

Materials:

-

This compound

-

Arylboronic Acid (1.5 - 2.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Pd G2)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.0 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane and Water, typically in a 4:1 ratio).[16]

-

Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-trityl-1H-pyrazole.

| Parameter | Recommended Condition | Rationale / Causality |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Robust, commercially available catalyst suitable for many aryl bromides. |

| Ligand | PPh₃ (if using Pd(OAc)₂) | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |

| Base | K₃PO₄ or Na₂CO₃ (2 equiv.) | Activates the boronic acid to form a boronate species, which is essential for efficient transmetalation.[13] |

| Solvent | Toluene or Dioxane/H₂O (4:1) | Aprotic solvents are common; the addition of water can sometimes accelerate the reaction.[17] |

| Temperature | 80 - 100 °C | Provides the necessary thermal energy to overcome the activation barrier for oxidative addition. |

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[18] This reaction has been specifically and successfully applied to this compound, demonstrating its utility for synthesizing 4-aminopyrazole derivatives.[3][19][20][21]

Key Insight: Ligand and Substrate Scope

Research has shown that for this specific substrate, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like tBuDavePhos provide excellent results.[3][20] A crucial observation is the reaction's sensitivity to the amine coupling partner. Amines lacking a β-hydrogen (e.g., piperidine, morpholine, aromatic amines) couple smoothly.[3][19] In contrast, primary and secondary amines with β-hydrogens often give low yields due to a competing β-hydride elimination side reaction.[3]

Protocol: Synthesis of 4-Amino-1-trityl-1H-pyrazoles

The following microwave-assisted protocol is optimized for the coupling of this compound with secondary cyclic amines.[20]

Materials:

-

This compound (1.0 equiv.)

-

Amine (e.g., Piperidine) (2.0 equiv.)

-

Palladium Precatalyst: Pd(dba)₂ (10 mol%)

-

Ligand: tBuDavePhos (20 mol%)

-

Base: Potassium tert-butoxide (tBuOK) (2.0 equiv.)

-

Solvent: Xylene

Step-by-Step Procedure:

-

In a microwave vial, combine this compound (50.0 mg, 0.128 mmol), tBuDavePhos (8.8 mg, 20 mol%), Pd(dba)₂ (7.4 mg, 10 mol%), and potassium tert-butoxide (28.8 mg, 2.0 equiv.).[20]

-

Add dry xylene (2 mL) followed by the amine (2.0 equiv.).[20]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 160 °C for 10-20 minutes.

-

After cooling, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography (pTLC) or column chromatography to isolate the desired 4-amino-1-trityl-1H-pyrazole.

| Amine Partner | Yield (%) | Key Observation |

| Piperidine | 60% | Good yield, amine lacks β-hydrogens relative to the ring.[3] |

| Morpholine | 67% | Good yield, similar to piperidine.[3] |

| Pyrrolidine | 7% | Low yield, likely due to β-hydride elimination.[3] |

| Allylamine | 6% | Very low yield, β-hydrogens present.[3] |

Application Note 3: Sonogashira and Heck Couplings

Beyond aryl and amino functionalities, the C4 position can be elaborated with alkyne and alkene groups using the Sonogashira and Heck reactions, respectively.

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[22][23][24] It is invaluable for accessing arylalkynes.

Protocol Outline: A typical procedure involves reacting this compound with a terminal alkyne in the presence of a Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like THF or toluene.[17][24]

Heck Reaction

The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by coupling with an olefin in the presence of a base.[25][26] Studies on the related 4-iodo-1-trityl-1H-pyrazole have shown this to be a viable strategy, with the trityl group being an appropriate protecting group for this transformation.[27]

Protocol Outline: Based on analogous reactions, a likely protocol would involve heating this compound with an alkene (e.g., methyl acrylate) in the presence of a palladium catalyst (Pd(OAc)₂), a phosphine or phosphite ligand (P(OEt)₃ was found to be effective for the iodo-analog), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF.[27]

Final Step: Trityl Group Deprotection

A key advantage of the trityl group is its facile removal under mild acidic conditions to unmask the N-H of the pyrazole ring. This is typically the final step after the desired functional group has been installed at the C4 position.[6]

Protocol: Acid-Catalyzed Detritylation

Materials:

-

4-Substituted-1-trityl-1H-pyrazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolve the 4-substituted-1-trityl-1H-pyrazole in dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v).[28]

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (usually 1-4 hours).

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by crystallization or column chromatography to yield the final 4-substituted-1H-pyrazole.

Conclusion

This compound stands as a powerful and versatile building block in modern synthetic and medicinal chemistry. Its predictable reactivity in a host of palladium-catalyzed cross-coupling reactions, combined with the robust and easily removable nature of the trityl protecting group, allows for the efficient and targeted synthesis of diverse 4-substituted pyrazoles. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this strategic intermediate in the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 95162-14-4,this compound | lookchem [lookchem.com]

- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.mx [scielo.org.mx]

- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. nobelprize.org [nobelprize.org]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]